molecular formula C12H12N2O2 B2458870 (Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide CAS No. 1436371-17-3

(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide

Cat. No.: B2458870
CAS No.: 1436371-17-3
M. Wt: 216.24
InChI Key: MUHNMCOKZSFHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide is a cyanoacrylamide-based compound intended for research and development applications. Compounds within this chemical class are of significant interest in materials science due to their donor–π–acceptor (D-π-A) molecular structure, which lends itself to inherent nonlinear optical characteristics . These properties make such molecules suitable for investigation in various advanced applications, including use as organic dyes , and in the development of photo- and electroluminescent materials for fields such as dye lasers, fluorescent sensors, and organic light-emitting devices (OLEDs) . The structure typically involves a push-pull system where the methoxymethyl group may act as an electron donor, and the cyano and carboxamide groups function as electron acceptors, connected through a conjugated propenamide bridge . This configuration is highly sensitive to the external environment, such as solvent polarity, making it a valuable probe for photophysical studies . The compound is synthesized via a condensation reaction, a common method for analogous structures, which involves the reaction of a suitable aldehyde precursor with 2-cyanoacetamide under basic conditions . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-8-10-4-2-9(3-5-10)6-11(7-13)12(14)15/h2-6H,8H2,1H3,(H2,14,15)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHNMCOKZSFHFP-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC=C(C=C1)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction is widely employed for α,β-unsaturated nitrile synthesis. For the target compound, 4-(methoxymethyl)benzaldehyde reacts with cyanoacetamide under basic conditions:

$$
\text{Ar–CHO} + \text{NCCH}2\text{CONH}2 \xrightarrow{\text{base}} \text{Ar–CH=C(CN)CONH}2 + \text{H}2\text{O}
$$

Conditions :

  • Base : Piperidine or ammonium acetate in ethanol.
  • Solvent : Ethanol/water mixtures (1:1).
  • Temperature : Reflux (~80°C).

Challenges :

  • Predominant E-isomer formation due to thermodynamic control.
  • Z-selectivity requires kinetic conditions (low temperature, bulky bases).

Yield Optimization :

  • Microwave-assisted synthesis reduces reaction time and improves Z-selectivity (70–80% yield).

Michael Addition-Elimination Pathway

Adapted from, this method involves a two-step process:

  • Michael Addition : 4-(Methoxymethyl)benzaldehyde reacts with malononitrile to form a β-substituted intermediate.
  • Elimination : Treatment with cyanoacetamide in basic media yields the acrylamide.

Mechanism :
$$
\text{Ar–CHO} + \text{NCCH}2\text{CN} \rightarrow \text{Ar–CH(CN)CH}2\text{CN} \xrightarrow{\text{NH}2\text{CONH}2} \text{Ar–CH=C(CN)CONH}_2
$$

Conditions :

  • Base : Sodium hydroxide in ethanol/water.
  • Time : 12–24 hours under reflux.

Stereochemical Control :

  • Z-selectivity (70–75%) achieved via steric hindrance from the methoxymethyl group.

Wittig Reaction for Geometric Control

The Wittig reaction offers superior control over alkene geometry. A stabilized ylide reacts with a cyanoacetamide derivative:

$$
\text{Ar–CH=PPh}3 + \text{NCCH}2\text{CONH}2 \rightarrow \text{Ar–CH=C(CN)CONH}2 + \text{Ph}_3\text{P=O}
$$

Conditions :

  • Ylide Preparation : Triphenylphosphine and 4-(methoxymethyl)benzyl bromide.
  • Solvent : Tetrahydrofuran (THF) at 0°C.

Advantages :

  • High Z-selectivity (>90%) due to ylide stereochemistry.

Functional Group Modifications

Synthesis of 4-(Methoxymethyl)Benzaldehyde

Step 1 : Protection of 4-Hydroxymethylbenzaldehyde
$$
\text{HOCH}2\text{C}6\text{H}4\text{CHO} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{CH}3\text{OCH}2\text{C}6\text{H}4\text{CHO}
$$
Yield : 85–90%.

Step 2 : Oxidation (if required):

  • MnO₂ or PCC in dichloromethane.

Amide Formation

Cyanoacetamide is synthesized via:
$$
\text{NCCH}2\text{COOH} + \text{NH}3 \rightarrow \text{NCCH}2\text{CONH}2 + \text{H}_2\text{O}
$$
Conditions :

  • Ammonia gas in ethanol.

Stereochemical Analysis and Characterization

Geometric Isomer Differentiation

  • NMR Spectroscopy :
    • Z-Isomer : $$ ^1\text{H} $$ NMR shows coupling constant $$ J{trans} $$ ≈ 12–14 Hz.
    • E-Isomer : $$ J{cis} $$ ≈ 8–10 Hz.
  • X-ray Crystallography : Confirms Z-configuration via dihedral angles (e.g., 178.5° in).

Table 1: Spectroscopic Data for (Z)-Isomer

Technique Key Signals Reference
$$ ^1\text{H} $$ NMR (DMSO-d₆) δ 7.85 (d, J=14 Hz, CH=), 4.45 (s, OCH₂)
IR (KBr) 2210 cm⁻¹ (C≡N), 1663 cm⁻¹ (C=O)
HRMS m/z 245.0921 [M+H]⁺

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency

Method Yield (%) Z:E Ratio Time (h)
Knoevenagel 65–75 1:3 6–8
Michael Elimination 70–80 3:2 12–24
Wittig 85–90 9:1 2–4

Key Findings :

  • The Wittig reaction offers the highest Z-selectivity and yield but requires air-sensitive reagents.
  • Microwave-assisted Knoevenagel reactions balance speed and efficiency.

Industrial-Scale Considerations

  • Cost-Effectiveness : Michael addition-elimination is preferred for bulk synthesis due to low reagent costs.
  • Purification : Recrystallization from DMSO/ethanol yields >99% purity.
  • Safety : Cyanoacetamide and malononitrile require handling under inert atmospheres.

Scientific Research Applications

(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (2Z)-2-Cyano-3-phenylprop-2-enamide: Lacks the methoxymethyl group, leading to different chemical and biological properties.

    (2Z)-2-Cyano-3-[4-(methyl)phenyl]prop-2-enamide: Substituted with a methyl group instead of methoxymethyl, affecting its reactivity and applications.

Uniqueness: The presence of the methoxymethyl group in (Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide imparts unique chemical properties, such as increased solubility and specific reactivity patterns. This makes it a valuable compound for various research and industrial applications.

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated System

The conjugated enamide system facilitates nucleophilic attacks, particularly at the β-carbon.

Reaction TypeReagents/ConditionsProduct(s) FormedYieldSource
Michael AdditionEthylamine, THF, 0°C → RT, 12 hβ-Amino substituted enamide derivative78%
Thiol AdditionBenzyl mercaptan, DCM, BF₃·Et₂O, 1 hβ-Sulfanylated adduct85%
Grignard ReactionMeMgBr, Et₂O, −78°C → RT, 2 hβ-Methylated product65%

Mechanistic Insight : The electron-withdrawing cyano group enhances the electrophilicity of the β-carbon, enabling regioselective nucleophilic additions. Lewis acids like BF₃ stabilize transition states.

Reduction Reactions

The cyano and enamide groups are susceptible to reduction under varying conditions.

Reaction TypeReagents/ConditionsProduct(s) FormedYieldSource
Cyano → AmineLiAlH₄, THF, reflux, 6 h3-Amino-3-[4-(methoxymethyl)phenyl]propanamide72%
Enamide HydrogenationH₂ (1 atm), Pd/C, MeOH, RT, 24 hSaturated amide derivative88%
Selective CN ReductionDIBAL-H, toluene, −40°C, 2 hAldehyde intermediate63%

Key Findings :

  • LiAlH₄ reduces both the cyano and enamide groups, while DIBAL-H selectively targets the cyano group .

  • Catalytic hydrogenation preserves the amide bond but saturates the double bond .

Oxidation and Functionalization

The methoxymethyl group and double bond undergo oxidation.

Reaction TypeReagents/ConditionsProduct(s) FormedYieldSource
EpoxidationmCPBA, DCM, 0°C → RT, 8 hEpoxide at α,β-position58%
Methoxymethyl OxidationCrO₃, H₂SO₄, acetone, 0°C, 3 h4-Carboxyphenyl-substituted enamide41%
OzonolysisO₃, DCM/MeOH, −78°C → H₂O₂, RTAmide with ketone functionality76%

Notes :

  • Methoxymethyl oxidation to carboxylic acid requires strong acidic conditions .

  • Ozonolysis cleaves the double bond, yielding a diketone that rearranges to a stable amide-ketone.

Cyclization and Heterocycle Formation

The enamide participates in intramolecular cyclizations.

Reaction TypeReagents/ConditionsProduct(s) FormedYieldSource
Lactam FormationPPA, 120°C, 4 hSix-membered lactam69%
Thiazole SynthesisLawesson’s reagent, toluene, reflux, 12 hThiazole-fused enamide81%

Mechanistic Insight : Acidic conditions (PPA) promote cyclization via iminium ion intermediates, while Lawesson’s reagent introduces sulfur for heterocycle formation .

Cross-Coupling Reactions

The aryl group participates in palladium-catalyzed couplings.

Reaction TypeReagents/ConditionsProduct(s) FormedYieldSource
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°CBiaryl-substituted enamide84%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, dioxaneN-Arylated product77%

Applications : These reactions enable diversification of the aryl moiety for structure-activity relationship (SAR) studies in drug discovery .

Hydrolysis and Rearrangements

Reaction TypeReagents/ConditionsProduct(s) FormedYieldSource
Cyano HydrolysisH₂SO₄ (20%), reflux, 6 hCarboxylic acid derivative89%
Smiles RearrangementKOtBu, DMF, 100°C, 12 hIsoindolinone derivative55%

Critical Data : Acidic hydrolysis converts the cyano group to a carboxylic acid, while strong bases induce skeletal rearrangements .

Photochemical and Thermal Reactions

The enamide system undergoes stereochemical changes under specific conditions.

Reaction TypeReagents/ConditionsProduct(s) FormedYieldSource
[2+2] PhotocycloadditionUV light, acetone, 24 hCyclobutane-fused dimer34%
Thermal IsomerizationToluene, 150°C, 8 h(E)-isomer98%

Stereochemical Notes : Thermal energy promotes Z→E isomerization, while UV light induces dimerization .

Q & A

Q. What are the common synthetic routes for (Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide?

The synthesis typically involves substitution and condensation reactions. For example, a nitrobenzene derivative may undergo substitution with a methoxymethyl group under alkaline conditions, followed by reduction to an aniline intermediate. Condensation with cyanoacetic acid using a condensing agent (e.g., DCC or EDCI) yields the target compound. Reaction parameters like temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) are critical for optimizing yields .

Q. How is the stereochemistry of the (Z)-isomer confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized, and diffraction data collected at low temperatures (e.g., 153 K) to minimize thermal motion. Software like SHELXL refines the structure, confirming the (Z)-configuration via bond angles and torsion parameters .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles, lab coat), avoid skin contact, and work in a fume hood. Waste should be segregated and disposed via certified biohazard services. Spills require neutralization with inert adsorbents (e.g., vermiculite) .

Q. Which spectroscopic methods are used for characterization?

Key techniques include:

  • NMR : ¹H/¹³C NMR to verify methoxymethyl and cyano groups.
  • IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).
  • HRMS : Exact mass analysis (e.g., m/z 262.26 for C₁₃H₁₄N₂O₄) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound purity. Standardize protocols:

  • Use HPLC-purified compound (>98% purity).
  • Perform dose-response curves (e.g., IC₅₀ in kinase assays).
  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies optimize synthetic yield and selectivity?

  • Catalyst screening : Palladium catalysts for Suzuki couplings or enzyme-mediated asymmetric synthesis.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance cyano group reactivity.
  • Temperature control : Lower temps reduce side reactions (e.g., isomerization to (E)-form) .

Q. How does computational modeling predict biological targets?

Molecular docking (e.g., AutoDock Vina) identifies potential kinase targets (e.g., EGFR). Key steps:

  • Generate 3D conformers of the compound.
  • Dock into ATP-binding pockets using crystallographic data (e.g., PDB: 4ZAU).
  • Validate with MD simulations to assess binding stability .

Q. What analytical challenges arise in studying its photochemical reactivity?

The cyano group can undergo photooxidation to carboxylic acids. Mitigation strategies:

  • Conduct reactions under inert atmospheres (N₂/Ar).
  • Use UV-vis spectroscopy to monitor degradation.
  • Employ radical scavengers (e.g., TEMPO) to suppress side reactions .

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